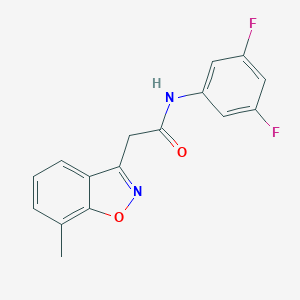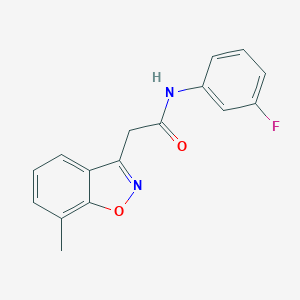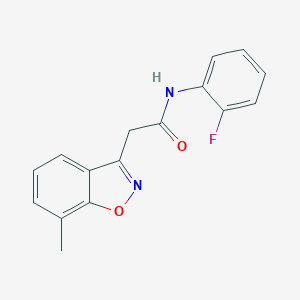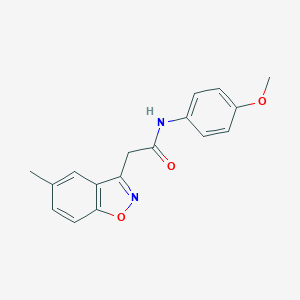
N-(4-methoxyphenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzisoxazole ring fused with a methoxyphenyl group and an acetamide moiety, which contribute to its distinctive chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide typically involves the following steps:
Formation of the Benzisoxazole Ring: The benzisoxazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-nitrobenzyl alcohol and acetic anhydride, under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted phenyl halide reacts with the benzisoxazole intermediate.
Acetamide Formation: The final step involves the acylation of the benzisoxazole derivative with an appropriate acylating agent, such as acetic anhydride, to form the acetamide moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the benzisoxazole ring, potentially converting it to a benzisoxazoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety, where nucleophiles can replace the acetamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Benzisoxazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(4-methoxyphenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N-(4-methoxyphenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, metabolic processes, or gene expression, leading to its observed effects.
相似化合物的比较
N-(4-methoxyphenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide vs. N-(4-methoxyphenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)propionamide: The latter has a propionamide group instead of an acetamide group, which may affect its reactivity and biological activity.
This compound vs. N-(4-methoxyphenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)butyramide: The butyramide derivative has a longer alkyl chain, potentially altering its solubility and pharmacokinetic properties.
Uniqueness: this compound stands out due to its specific combination of structural features, which confer unique chemical reactivity and potential biological activities. Its methoxyphenyl group, benzisoxazole ring, and acetamide moiety collectively contribute to its distinct properties and applications.
属性
分子式 |
C17H16N2O3 |
|---|---|
分子量 |
296.32 g/mol |
IUPAC 名称 |
N-(4-methoxyphenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide |
InChI |
InChI=1S/C17H16N2O3/c1-11-3-8-16-14(9-11)15(19-22-16)10-17(20)18-12-4-6-13(21-2)7-5-12/h3-9H,10H2,1-2H3,(H,18,20) |
InChI 键 |
FPORWQLIGBDIBW-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)ON=C2CC(=O)NC3=CC=C(C=C3)OC |
规范 SMILES |
CC1=CC2=C(C=C1)ON=C2CC(=O)NC3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[6-(3,5-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B286677.png)
![Methyl 4-{6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether](/img/structure/B286679.png)
![Methyl 4-{6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether](/img/structure/B286680.png)
![4-[6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B286688.png)
![6-(Ethoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286689.png)
![6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286690.png)
![4-(6-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl methyl ether](/img/structure/B286694.png)
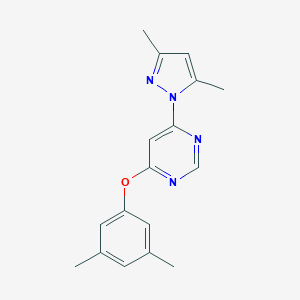
![5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B286701.png)
![5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B286702.png)
![ethyl 1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B286704.png)
